Chemical properties of 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline
Chemical properties of 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline
Technical Whitepaper: Physicochemical & Metabolic Profiling of 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)aniline
Executive Summary
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline, commonly referred to as o-Toluidine-d7 , represents a critical isotopologue in the field of toxicokinetics and bioanalytical chemistry. By substituting all carbon-bound hydrogen atoms with deuterium (
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Bioanalytical Internal Standard (IS): It provides a mass-shifted reference (+7 Da) that co-elutes with the analyte but eliminates "cross-talk" in LC-MS/MS quantification, essential for monitoring exposure to o-toluidine (a known carcinogen and metabolite of the anesthetic Prilocaine).
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Mechanistic Probe: It exploits the Deuterium Kinetic Isotope Effect (DKIE) to elucidate metabolic pathways, specifically differentiating between ring hydroxylation and benzylic oxidation mediated by Cytochrome P450 enzymes.
This guide details the physicochemical properties, spectroscopic signatures, synthesis pathways, and experimental protocols for utilizing o-toluidine-d7 in high-integrity research environments.
Molecular Identity & Physicochemical Properties
The introduction of seven deuterium atoms significantly alters the vibrational frequency of C-H bonds (now C-D) without modifying the steric geometry of the molecule. This allows the isotopologue to mimic the parent compound's binding affinity while exhibiting distinct kinetic stability.
Table 1: Comparative Physicochemical Data
| Property | Parent Compound (o-Toluidine) | Deuterated Analog (o-Toluidine-d7) |
| IUPAC Name | 2-Methylaniline | 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)aniline |
| CAS Number | 95-53-4 | 68408-22-0 |
| Molecular Formula | C | C |
| Exact Mass | 107.0735 Da | 114.1174 Da (+7.0439 shift) |
| pKa (Conjugate Acid) | 4.44 | ~4.49 (Secondary Isotope Effect) |
| Boiling Point | 200.2 °C | ~199.5 °C (Inverse Isotope Effect) |
| LogP | 1.32 | 1.30 (Slightly lower lipophilicity) |
| Appearance | Colorless to pale yellow liquid | Colorless liquid (Darkens on light exposure) |
Technical Insight: The C-D bond is shorter and stronger (bond dissociation energy +1.2–1.5 kcal/mol) than the C-H bond due to the lower Zero Point Energy (ZPE) of deuterium. This is the fundamental driver of the metabolic stability differences described in Section 4.
Spectroscopic Signature
Accurate characterization relies on the "silencing" of proton signals in NMR and the specific mass shift in MS.
Nuclear Magnetic Resonance (NMR)
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H-NMR: In the parent compound, signals appear for the methyl group (~2.2 ppm) and the aromatic ring (6.5–7.1 ppm). In o-toluidine-d7, these regions are silent . The only observable peak in a protic solvent (like DMSO-
) would be the broad singlet of the amine protons (-NH ) around 4.8 ppm, unless exchanged with D O. -
C-NMR: Carbon signals coupled to deuterium will appear as multiplets (septets for CD
, triplets for CD) with reduced intensity due to the lack of Nuclear Overhauser Effect (NOE) and signal splitting.
Mass Spectrometry (LC-MS/MS)
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Parent Ion: [M+H]
= 115.1 (compared to 108.1 for d0). -
Fragmentation: The loss of the methyl group (neutral loss of 18 Da for CD
vs 15 Da for CH ) confirms the location of the isotopic label.
Synthesis & Purity Analysis
The synthesis of o-toluidine-d7 requires a route that prevents back-exchange of deuterium. The preferred pathway involves the nitration of fully deuterated toluene followed by reduction.
Figure 1: Synthetic pathway for high-purity o-toluidine-d7 starting from Toluene-d8.
Quality Control Check:
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Isotopic Enrichment: Must be >98 atom% D.[1]
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Isobaric Interference: The presence of d0, d1...d6 isotopologues must be <0.5% to prevent interference with the analyte signal in quantitative assays.
Metabolic Stability & Kinetic Isotope Effect (KIE)
This section details the primary utility of o-toluidine-d7 in drug metabolism studies. o-Toluidine is bioactivated via two major pathways. Deuteration significantly impacts the rate of these reactions.
Mechanism of Action
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N-Hydroxylation (Tox Pathway): Mediated by CYP2E1. This involves N-H abstraction. Since the amine protons are exchangeable and usually H in biological media, deuteration on the carbon skeleton has a negligible secondary isotope effect on this pathway.
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Benzylic Oxidation (Detox Pathway): Oxidation of the methyl group to o-aminobenzyl alcohol. This requires C-H abstraction. Replacing H with D results in a Primary Kinetic Isotope Effect (PKIE) , typically reducing the reaction rate (
) by a factor of 2–7.
Implication: By using o-toluidine-d7, researchers can "switch off" or slow down the benzylic oxidation pathway, forcing metabolism toward N-hydroxylation or ring oxidation, thereby allowing the isolation and study of specific toxic metabolites.
Figure 2: Metabolic divergence showing the impact of deuteration on oxidation pathways.
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock
Objective: Create a stable, accurate stock solution for LC-MS/MS calibration.
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Weighing: Accurately weigh 10.0 mg of o-toluidine-d7 into a 10 mL amber volumetric flask. (Note: Amber glass is critical; aromatic amines oxidize under UV light).
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Solvent Selection: Dissolve in Methanol (LC-MS grade) . Avoid protic solvents like water for the stock to prevent long-term exchange of amine protons, though C-D bonds are stable.
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Concentration: This yields a 1.0 mg/mL (free base) stock.
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Storage: Store at -20°C. Stability is typically 12 months.
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Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water for daily use.
Protocol B: Microsomal Stability Assay (KIE Determination)
Objective: Calculate the Intrinsic Clearance (
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Incubation System:
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Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
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Buffer: 100 mM Potassium Phosphate (pH 7.4).
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Substrate: 1 µM o-toluidine (d0) in one set, 1 µM o-toluidine-d7 in the second set.
-
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Initiation: Pre-incubate at 37°C for 5 mins. Initiate with NADPH (1 mM final).
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Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.
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Quenching: Add 150 µL ice-cold Acetonitrile containing an alternative IS (e.g., aniline-d5).
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Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
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Calculation: Plot ln(% remaining) vs. time. The slope is
.-
KIE Ratio:
.
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References
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National Institute of Standards and Technology (NIST). (2024). o-Toluidine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
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Gupta, M. (2017).[2] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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Drug Target Review. (2025). The Deuterated Return of a MET Inhibitor: Kinetic Isotope Effects in Drug Design. [Link]
